Boc-leu-leu-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boc-leu-leu-OH is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the coupling of Boc-protected amino acids on a resin. For instance, Boc-Leu-OH can be introduced on the resin using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) . The coupling reactions are often facilitated by microwave irradiation, which accelerates the reaction rates and improves yields .

Industrial Production Methods: In industrial settings, this compound is produced using environmentally friendly methods that minimize the use of organic solvents. Techniques such as aqueous microwave-assisted solid-phase synthesis have been developed to achieve efficient peptide synthesis while reducing environmental impact . These methods involve the use of water-dispersible Boc-amino acid nanoparticles and coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-leu-leu-OH undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.

Coupling: DIC, DMAP, and HATU are frequently used for peptide bond formation.

Major Products Formed: The primary products formed from these reactions are peptide chains with specific sequences, which can be further modified or used in various biochemical applications .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Leu-Leu-OH is primarily utilized in the synthesis of peptides due to its protective Boc (tert-butyloxycarbonyl) group, which facilitates solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain.

Table 1: Comparison of Peptide Synthesis Methods Using this compound

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High efficiency; easy purification | Requires specialized equipment |

| Liquid-Phase Synthesis | Simpler setup; cost-effective | Lower yields; more complex purification |

| Microwave-Assisted Synthesis | Faster reaction times | Limited scalability |

Case Study: Synthesis of Anticancer Peptides

A notable application of this compound is in the synthesis of peptide-based derivatives with anticancer properties. For instance, researchers synthesized a curcumin derivative using this compound, demonstrating significant in vitro anticancer activity against various cancer cell lines . This highlights the potential of this compound in developing novel therapeutic agents.

Medicinal Chemistry

This compound plays an essential role in medicinal chemistry, particularly in the design and synthesis of biologically active peptides. Its structural characteristics allow for modifications that can enhance pharmacological properties.

Table 2: Biological Activities Associated with Leucine Derivatives

Research Insights

Studies indicate that leucine derivatives, including this compound, can activate key signaling pathways such as mTOR (mechanistic target of rapamycin), which is crucial for cell growth and metabolism. This activation has implications for muscle metabolism and recovery, making these compounds valuable in sports medicine and nutritional science.

Therapeutic Applications

The therapeutic potential of this compound extends beyond anticancer applications. Its derivatives have been investigated for various conditions, including metabolic disorders and neurodegenerative diseases.

Table 3: Therapeutic Applications of Peptides Derived from this compound

| Application | Peptide Example | Mechanism of Action |

|---|---|---|

| Cancer Treatment | Curcumin derivative | Induces apoptosis |

| Muscle Recovery | Leucine-enriched peptides | Enhances protein synthesis |

| Neuroprotection | Leucine-based neuropeptides | Modulates neurotransmitter release |

Case Study: Neuroprotective Effects

Research has shown that leucine-containing peptides can exert neuroprotective effects by modulating neurotransmitter release and enhancing synaptic plasticity. This suggests potential applications for this compound derivatives in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of Boc-leu-leu-OH primarily involves its role as a peptide building block. It facilitates the formation of peptide bonds through coupling reactions, enabling the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound. For example, peptide-based curcumin derivatives synthesized using this compound have shown anticancer activity by targeting tumor cell lines and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Boc-Leu-OH: A similar compound used in peptide synthesis with a molecular formula of C11H21NO4.

Boc-Phe-OH: Another Boc-protected amino acid used in peptide synthesis.

Boc-Val-OH: A Boc-protected valine derivative used in peptide synthesis.

Uniqueness of Boc-leu-leu-OH: this compound is unique due to its specific sequence of two leucine residues, which can impart distinct properties to the synthesized peptides. This compound is particularly valuable in the synthesis of peptides with hydrophobic characteristics, making it suitable for applications in cancer research and the development of bioactive peptides .

Biologische Aktivität

Boc-Leu-Leu-OH, a compound derived from leucine, has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

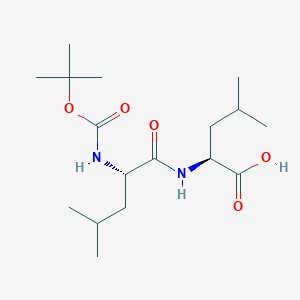

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to two leucine residues. The molecular formula is C₁₄H₂₅N₃O₄, with a molecular weight of approximately 283.37 g/mol. This structure allows for various modifications and applications in peptide synthesis, making it a valuable building block in biochemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role in influencing protein synthesis and cellular signaling pathways. Key mechanisms include:

- Activation of mTOR Pathway : Leucine derivatives, including this compound, are known to activate the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism. This activation enhances protein synthesis and muscle metabolism, making it particularly relevant for athletic performance and recovery .

- Peptide Synthesis : this compound serves as an essential building block in the synthesis of various peptides. Its ability to form stable peptide bonds facilitates the production of longer peptides with specific biological functions .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential applications:

- Peptide Synthesis Efficiency : A study demonstrated that using Boc-Leu-OH significantly improved the yield of peptide synthesis reactions compared to other amino acids. For instance, when coupled with specific substrates, the yield increased from 22% to 64% .

- Impact on Muscle Metabolism : Research has indicated that leucine-rich peptides can enhance muscle protein synthesis through their action on the mTOR pathway. This effect is particularly beneficial for athletes seeking to improve recovery times and overall performance .

- Inhibition Studies : In a structure-activity relationship study involving transition-state mimics, Boc-Leu-OH was part of a series that showed potent inhibition against human renin, with an IC50 value indicating high specificity . This suggests potential therapeutic applications in hypertension management.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

- Peptide Therapeutics : Its role as a building block in peptide therapeutics positions it as a candidate for developing drugs targeting various diseases, including metabolic disorders and hypertension.

- Research Tools : The compound is utilized in research settings to study protein interactions and cellular signaling pathways, providing insights into metabolic regulation and disease mechanisms .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTNVAYSJPRTLQ-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427191 | |

| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73401-65-7, 15136-12-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73401-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.